molecular formula C21H19N3OS B2477647 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1207056-49-2

2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B2477647
CAS No.: 1207056-49-2
M. Wt: 361.46
InChI Key: MYOORICXPAYIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative featuring a 3-methoxyphenyl group at position 2 and a 3-methylbenzylsulfanyl moiety at position 2. The pyrazolo[1,5-a]pyrazine core is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-5-3-6-16(11-15)14-26-21-20-13-19(23-24(20)10-9-22-21)17-7-4-8-18(12-17)25-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOORICXPAYIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the methoxyphenyl and methylphenylmethylsulfanyl groups through substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The methoxyphenyl and methylphenylmethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Industry: The compound’s unique structural features may make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related pyrazolo[1,5-a]pyrazine derivatives:

Compound Name Substituents (Position 2 / Position 4) Molecular Formula Molecular Weight logP Key Modifications Reference
Target Compound : 2-(3-Methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine 3-Methoxyphenyl / 3-Methylbenzylsulfanyl C₂₁H₂₀N₃O₂S 378.47 ~4.5* Balanced lipophilicity and polarity
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl / 3-Fluorobenzylsulfanyl C₂₀H₁₆FN₃OS 365.43 4.2 Fluorine enhances electronegativity
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 3-Chloro-4-ethoxyphenyl / 3-Fluorobenzylsulfanyl C₂₂H₁₈ClFN₃OS 441.91 5.1 Chloro and ethoxy increase logP
2-(3-Chlorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine 3-Chlorophenyl / 4-Methoxybenzylsulfanyl C₂₀H₁₆ClN₃O₂S 381.88 4.69 Chloro reduces metabolic stability

Notes:

  • The target compound’s 3-methylbenzylsulfanyl group provides moderate lipophilicity (estimated logP ~4.5), comparable to the 4-methoxy analog in but lower than the chloro-ethoxy derivative in .
  • Chloro substituents (e.g., ) elevate logP and may enhance membrane permeability but introduce steric hindrance.
Anticancer Potential

Pyrazolo[1,5-a]pyrazine derivatives with aryl sulfanyl groups exhibit promising anticancer activity. For example:

  • Compound 7c (pyrazolo[1,5-a]pyrimidine derivative): IC₅₀ = 2.70 µM against HEPG2-1 liver carcinoma cells .
  • Pyrazolo[1,5-a]pyrimidine-triazole hybrids : IC₅₀ = 15.3–29.1 µM against breast cancer cells (MCF-7) .

While the target compound lacks direct activity data, its structural features align with bioactive analogs:

  • The 3-methoxyphenyl group may mimic electron-rich pharmacophores in kinase inhibitors.
  • The 3-methylbenzylsulfanyl moiety could enhance hydrophobic interactions in enzyme binding pockets.
Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) show antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi. The target compound’s sulfanyl group may similarly disrupt microbial membrane integrity.

Biological Activity

The compound 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which is recognized for its diverse biological activities due to the unique structural features conferred by its fused pyrazole rings. This article explores the biological activity of this compound, synthesizing available research findings, potential applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

This compound features a methoxy group on a phenyl ring and a sulfanyl group attached to another phenyl moiety. Its molecular formula is C17H18N2SC_{17}H_{18}N_2S, with a molecular weight of 298.40 g/mol. The structural arrangement influences its reactivity and interactions with biological targets.

Biological Activity Overview

Research into pyrazolo[1,5-a]pyrazines has revealed several biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory Properties : Certain derivatives exhibit anti-inflammatory effects, which can be beneficial in treating inflammatory diseases.
  • Antimicrobial Effects : Some pyrazolo derivatives demonstrate activity against various pathogens.

The specific biological activities of 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine are still under investigation but are expected to align with these general trends observed in similar compounds.

The mechanisms by which pyrazolo derivatives exert their biological effects often involve modulation of key signaling pathways. For instance:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through caspase activation (caspase-3, caspase-8) and modulation of pro-apoptotic proteins like Bax and p53.
  • Inhibition of NF-κB Pathway : This pathway plays a critical role in inflammation and cancer progression; inhibiting it can lead to reduced cell survival and proliferation.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(4-methoxyphenyl)-4-thiazolyl-pyrazolo[1,5-a]pyrazineThiazole instead of sulfanylEnhanced anti-inflammatory activity
2-(3-chlorophenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazineChlorinated phenyl groupIncreased binding affinity towards certain receptors
2-(2-hydroxyphenyl)-4-{[(3-nitrophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazineHydroxy group on phenylPotential antioxidant properties

These comparisons highlight how variations in substituents can significantly impact biological activity.

Case Studies

Recent studies have explored the anticancer potential of pyrazolo derivatives. For example:

  • MTT Assay Results : In vitro studies using MCF-7 (breast cancer) and MDA-MB-231 cell lines indicated that certain pyrazolo compounds exhibited stronger cytotoxic effects than cisplatin. The most active compounds increased apoptosis through caspase activation and inhibited NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .

Q & A

Q. What are the key synthetic pathways for 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine?

The synthesis typically involves multi-step reactions:

  • Core Formation : Condensation of aminopyrazole derivatives with electrophilic reagents to construct the pyrazolo[1,5-a]pyrazine core.
  • Substituent Introduction : Sequential substitution reactions to attach the 3-methoxyphenyl and [(3-methylphenyl)methyl]sulfanyl groups. For example, thiol-ether formation via nucleophilic displacement with 3-methylbenzyl mercaptan under basic conditions .
  • Optimization : Reaction parameters (solvent polarity, temperature, and catalyst choice) significantly influence yield. Polar aprotic solvents like DMF enhance nucleophilicity in substitution steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of analytical techniques is employed:

  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions and regiochemistry. For instance, the methoxy group (δ ~3.8 ppm in 1^1H NMR) and sulfanyl protons (δ ~4.2 ppm) provide distinct signatures .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : Resolves ambiguity in fused-ring systems, as demonstrated for analogous pyrazolo[1,5-a]pyrimidines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

  • Solvent Screening : Polar solvents (e.g., ethanol, DMSO) enhance solubility of intermediates, while non-polar solvents improve selectivity in cyclization steps .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) accelerate pyrazole ring formation.
  • Temperature Control : Lower temperatures (~0–25°C) minimize side reactions during sensitive steps like thiol-ether formation .
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress to identify optimal quenching points .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for this compound?

SAR studies focus on:

  • Substituent Variation : Modifying the methoxyphenyl or sulfanyl groups to assess impact on bioactivity. For example, replacing the 3-methoxy group with halogens alters electron density and binding affinity .
  • Biological Assays : Testing analogs in vitro (e.g., kinase inhibition, cytotoxicity) and correlating activity with structural features. Pyrazolo[1,5-a]pyrazines with bulkier substituents often show enhanced target selectivity due to steric effects .

Q. How can contradictory biological activity data be resolved?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Confirm initial findings using alternate methods (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Computational Modeling : Docking studies predict binding modes and identify key interactions (e.g., hydrogen bonding with the pyrazine nitrogen) .
  • Metabolic Stability Tests : Rule out false positives caused by compound degradation in cell culture .

Q. What methods validate regiochemistry in fused pyrazolo-pyrazine systems?

  • NOESY NMR : Detects spatial proximity between protons (e.g., methoxy and pyrazine protons) to confirm ring fusion .
  • X-ray Diffraction : Unambiguously assigns positions, as seen in analogous structures where substituent orientation impacts crystal packing .
  • Isotopic Labeling : 15^15N NMR distinguishes nitrogen environments in the pyrazole and pyrazine rings .

Q. How can green chemistry principles be applied to synthesize this compound?

  • Oxidant Selection : Replace toxic reagents (e.g., CrO3_3) with NaOCl for oxidative cyclization, reducing hazardous waste .
  • Solvent Recycling : Ethanol or water minimizes environmental impact during purification .
  • Microwave-Assisted Synthesis : Reduces reaction time and energy consumption compared to traditional thermal methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.